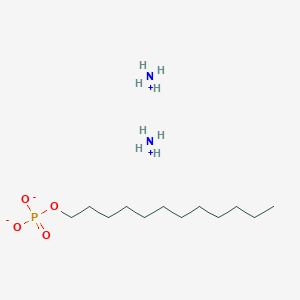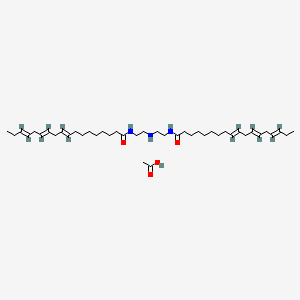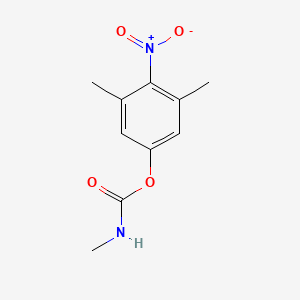![molecular formula C12H16N2OS B12668965 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one CAS No. 85030-10-0](/img/structure/B12668965.png)
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.34 g/mol. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a dimethylamino isopropyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-aminobenzisothiazole with 2-chloro-N,N-dimethylpropan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are usually conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzisothiazole derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzisothiazole: A precursor in the synthesis of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one.
2-Chloro-N,N-dimethylpropan-2-amine: Another precursor used in the synthesis.
Benzisothiazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a benzisothiazole ring and a dimethylamino isopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
85030-10-0 |
|---|---|
Fórmula molecular |
C12H16N2OS |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
2-[1-(dimethylamino)propan-2-yl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H16N2OS/c1-9(8-13(2)3)14-12(15)10-6-4-5-7-11(10)16-14/h4-7,9H,8H2,1-3H3 |
Clave InChI |
KUWYBHQNQPKOCD-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)N1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)








